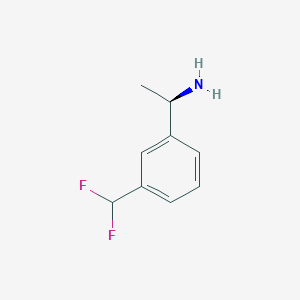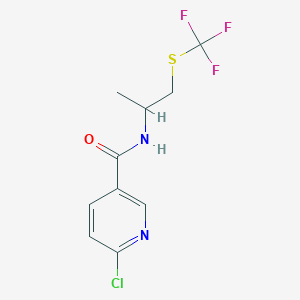
6-Chloro-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Chloro-N-(1-méthyl-2-trifluorométhylsulfanyléthyl)-nicotinamide est un composé organique synthétique caractérisé par la présence d'un groupe chloro, d'un groupe trifluorométhylsulfanyle et d'une partie nicotinamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Chloro-N-(1-méthyl-2-trifluorométhylsulfanyléthyl)-nicotinamide implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une approche courante consiste à chlorer le nicotinamide, suivi de l'introduction du groupe trifluorométhylsulfanyle par des réactions de substitution nucléophile. L'étape finale implique l'alkylation du produit intermédiaire pour introduire le groupe 1-méthyl-2-trifluorométhylsulfanyléthyl.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela inclut l'utilisation de catalyseurs spécifiques, de températures contrôlées et de conditions de pression pour faciliter efficacement les transformations chimiques souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Chloro-N-(1-méthyl-2-trifluorométhylsulfanyléthyl)-nicotinamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en une amine.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent généralement des bases comme l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
Le 6-Chloro-N-(1-méthyl-2-trifluorométhylsulfanyléthyl)-nicotinamide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique ou comme sonde pour les voies biochimiques.
Industrie : Il peut être utilisé dans la production de produits chimiques de spécialité ou comme intermédiaire dans la synthèse d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 6-Chloro-N-(1-méthyl-2-trifluorométhylsulfanyléthyl)-nicotinamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe trifluorométhylsulfanyle peut améliorer l'affinité de liaison et la sélectivité du composé, tandis que le groupe chloro peut faciliter les interactions avec les poches hydrophobes de la protéine cible. Ces interactions peuvent moduler l'activité de la cible, conduisant aux effets biologiques souhaités.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity, while the chloro group may facilitate interactions with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Chloro-N-(1-méthyl-2-trifluorométhylsulfanyléthyl)-pyridinecarboxamide
- 6-Chloro-N-(1-méthyl-2-trifluorométhylsulfanyléthyl)-benzamide
Unicité
Le 6-Chloro-N-(1-méthyl-2-trifluorométhylsulfanyléthyl)-nicotinamide est unique en raison de la présence de la partie nicotinamide, qui peut conférer des activités biologiques spécifiques non observées dans des composés similaires. Le groupe trifluorométhylsulfanyle confère également des propriétés physicochimiques distinctes, telles qu'une lipophilie accrue et une stabilité métabolique, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C10H10ClF3N2OS |
|---|---|
Poids moléculaire |
298.71 g/mol |
Nom IUPAC |
6-chloro-N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10ClF3N2OS/c1-6(5-18-10(12,13)14)16-9(17)7-2-3-8(11)15-4-7/h2-4,6H,5H2,1H3,(H,16,17) |
Clé InChI |
STXVRKMGAKHROU-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC(F)(F)F)NC(=O)C1=CN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


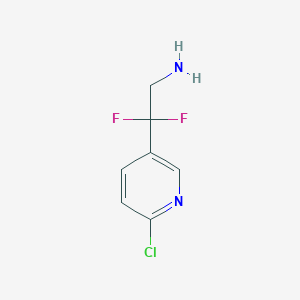

![[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B11758696.png)
![4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid](/img/structure/B11758699.png)
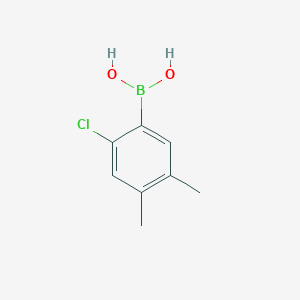
![(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B11758702.png)
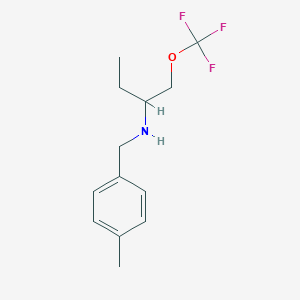
![7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758733.png)
![4-[(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11758739.png)

![[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758756.png)
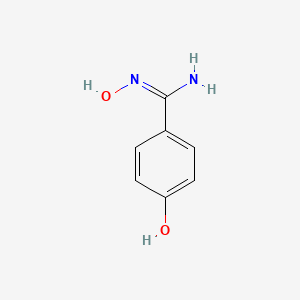
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
